2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, also known as 4-[2-[[(4-METHYLPHENYL)SULFONYL]OXY]ETHYL]-2-OXOINDOLE, is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
The compound interacts with procaspase-3, leading to its activation . The activation of procaspase-3 is a crucial step in the induction of apoptosis, a programmed cell death process . This interaction results in notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects the apoptotic pathways, specifically the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, including caspase-3 . The activation of these pathways leads to the induction of apoptosis and ultimately the death of cancer cells .
Result of Action
The compound’s action results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . This leads to notable cytotoxicity towards human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The most potent compound in the series was found to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in the tested cancer cell lines .
Preparation Methods
The synthesis of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-oxoindoline with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the product .
Chemical Reactions Analysis
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
2-(2-Oxoindolin-4-yl)ethyl 4-chlorobenzenesulfonate: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzene ring.
2-(2-Oxoindolin-4-yl)ethyl 4-nitrobenzenesulfonate: This compound has a nitro group on the benzene ring, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-5-7-14(8-6-12)23(20,21)22-10-9-13-3-2-4-16-15(13)11-17(19)18-16/h2-8H,9-11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFUVAXFYGBCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435096 | |
Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-20-6 | |
Record name | 1,3-Dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139122-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Indol-2-one, 1,3-dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.